molecular formula C27H35N5 B1674624 GANT61 CAS No. 500579-04-4

GANT61

Cat. No.: B1674624
CAS No.: 500579-04-4
M. Wt: 429.6 g/mol
InChI Key: KVQOGDQTWWCZFX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

GANT61 plays a crucial role in biochemical reactions by inhibiting GLI transcription factors, which are key components of the Hedgehog signaling pathway. This pathway is essential for various developmental processes and is often dysregulated in cancers. This compound acts downstream of Smoothened to inhibit both GLI1 and GLI2 transcription factors. The compound prevents these transcription factors from binding to DNA, thereby inhibiting their transcriptional activity . This compound interacts with several biomolecules, including GLI1 and GLI2, and its inhibition of these factors leads to reduced expression of target genes involved in cell proliferation and survival .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It has been shown to reduce the viability of colorectal cancer cells by blocking the Wnt/β-catenin and Notch signaling pathways . Additionally, this compound induces cell cycle arrest and autophagy in chondrosarcoma cells by down-regulating the RNAP III signal pathway and tRNA-Gly-CCC synthesis . The compound also sensitizes glioma cells to temozolomide treatment by enhancing DNA damage and decreasing the expression of DNA repair enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to GLI transcription factors and preventing their interaction with DNA. This inhibition disrupts the transcription of GLI target genes, leading to reduced cell proliferation and increased apoptosis . This compound also affects other signaling pathways that crosstalk with the Hedgehog pathway, such as the PI3K/AKT and JAK/STAT pathways . The compound’s ability to induce autophagy and apoptosis in cancer cells is mediated through the down-regulation of RNAP III signal pathway and tRNA-Gly-CCC synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C and protected from light . Over time, this compound has been observed to reduce cell proliferation and induce apoptosis in various cancer cell lines. Long-term studies have shown that this compound can effectively inhibit tumor growth in vivo by maintaining its inhibitory effects on GLI transcription factors . The stability and degradation of this compound in solution are less well-documented, and it is recommended to prepare fresh stock solutions before use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In nude mice models with RD or RH30 cells xenograft, intraperitoneal injection of this compound at a dosage of 50 mg/kg significantly reduced tumor growth . Higher doses of this compound have been associated with increased toxicity and adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety . The compound’s anti-tumor activity is dose-dependent, with higher doses leading to greater inhibition of tumor growth .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of the Hedgehog signaling pathway. The compound down-regulates the RNAP III signal pathway and tRNA-Gly-CCC synthesis, leading to reduced cell proliferation and increased autophagy . This compound also affects the PI3K/AKT and JAK/STAT pathways, which are involved in cell survival and proliferation . These interactions highlight the compound’s multifaceted role in modulating cellular metabolism and signaling.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s interaction with GLI transcription factors facilitates its localization to the nucleus, where it exerts its inhibitory effects . This compound’s distribution within tissues is influenced by its solubility and stability, with higher concentrations observed in tumor tissues compared to normal tissues . The compound’s transport and accumulation are critical for its therapeutic efficacy in cancer treatment.

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it inhibits GLI transcription factors. The compound’s ability to bind to GLI1 and GLI2 and prevent their interaction with DNA is essential for its anti-cancer effects . This compound’s localization to the nucleus is facilitated by its interaction with nuclear transport proteins and its ability to penetrate the nuclear membrane . This subcellular localization is crucial for the compound’s function in inhibiting GLI-mediated transcription and inducing apoptosis in cancer cells.

Chemical Reactions Analysis

GANT 61 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

GANT 61 is unique in its selective inhibition of GLI transcription factors. Similar compounds include:

Compared to these compounds, GANT 61 acts downstream of Smoothened, directly targeting GLI transcription factors, which may provide a more specific inhibition of the Hedgehog signaling pathway .

Properties

IUPAC Name

2-[[3-[[2-(dimethylamino)phenyl]methyl]-2-pyridin-4-yl-1,3-diazinan-1-yl]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5/c1-29(2)25-12-7-5-10-23(25)20-31-18-9-19-32(27(31)22-14-16-28-17-15-22)21-24-11-6-8-13-26(24)30(3)4/h5-8,10-17,27H,9,18-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOGDQTWWCZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1CN2CCCN(C2C3=CC=NC=C3)CC4=CC=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329591
Record name GANT61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500579-04-4
Record name 2,2′-[[Dihydro-2-(4-pyridinyl)-1,3(2H,4H)-pyrimidinediyl]bis(methylene)]bis[N,N-dimethylbenzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500579-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GANT61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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